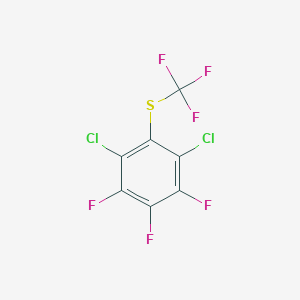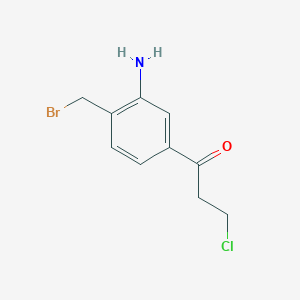
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive chlorinating agents and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 |
Clé InChI |
LWPSVWMMZMMJHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CCl)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)

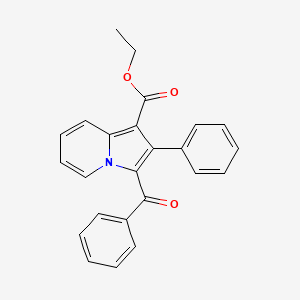
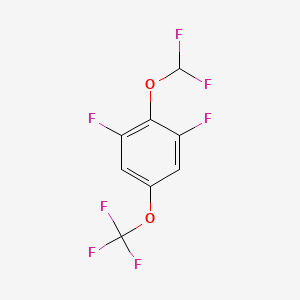
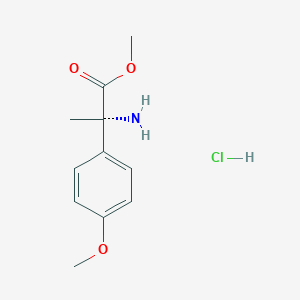

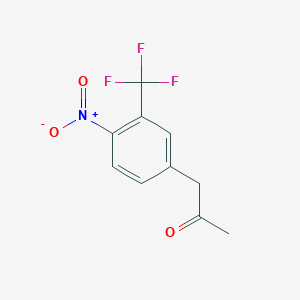
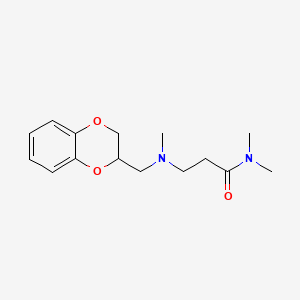
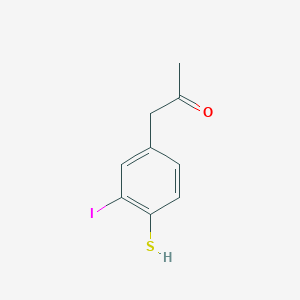
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
